molecular formula C13H25NO4 B1370280 2-[(Tert-butoxycarbonyl)amino]octanoic acid CAS No. 14676-00-7

2-[(Tert-butoxycarbonyl)amino]octanoic acid

Cat. No. B1370280
CAS RN: 14676-00-7
M. Wt: 259.34 g/mol
InChI Key: PGJIJHNIIQRRGV-UHFFFAOYSA-N
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Description

“2-[(Tert-butoxycarbonyl)amino]octanoic acid” is a derivative of octanoic acid where an amino group is attached to the second carbon atom. This amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used in organic synthesis to protect amines .


Synthesis Analysis

The synthesis of Boc-protected amino acids, such as “2-[(Tert-butoxycarbonyl)amino]octanoic acid”, involves the use of amino acid ionic liquids (AAILs). These AAILs are prepared from commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of “2-[(Tert-butoxycarbonyl)amino]octanoic acid” is C9H17NO4 . The InChI and SMILES strings, which provide a text representation of the molecule’s structure, are also available .


Chemical Reactions Analysis

Boc-protected amino acids have been used in peptide synthesis . For example, they have been used in the synthesis of dipeptides . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

The molecular weight of “2-[(Tert-butoxycarbonyl)amino]octanoic acid” is 203.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

1. Synthesis of Fluorinated Alpha-amino Acids

2-[(Tert-butoxycarbonyl)amino]octanoic acid serves as a precursor in the synthesis of fluorinated alpha-amino acids. In a study by Amii et al. (2000), a palladium-catalyzed tert-butoxycarbonylation process was used to produce iminocarboxylates, leading to various 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

2. Polymer Synthesis and Analysis

Gao, Sanda, and Masuda (2003) explored the synthesis of novel amino acid-derived acetylene monomers, including those derived from N-(tert-butoxycarbonyl)-l-alanine, and analyzed the properties of the resulting polymers. This study highlights the potential of such compounds in polymer science (Gao, Sanda, & Masuda, 2003).

3. Catalyst for N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) described the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, a process integral to the synthesis of N-Boc-protected amino acids, which are vital in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

4. Collagen Cross-Links Synthesis

Adamczyk, Johnson, and Reddy (1999) reported an efficient synthesis of a key intermediate for preparing collagen cross-links, derived from tert-butoxycarbonyl amino acid (Adamczyk, Johnson, & Reddy, 1999).

5. Synthesis of Peptides

Sasaki and Coy (1987) demonstrated the use of tert-butoxycarbonyl-amino acid aldehyde for the direct synthesis of psi[CH2NH] pseudopeptide somatostatin octapeptide analogue (Sasaki & Coy, 1987).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJIJHNIIQRRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617926
Record name 2-[(tert-Butoxycarbonyl)amino]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butoxycarbonyl)amino]octanoic acid

CAS RN

14676-00-7
Record name 2-[(tert-Butoxycarbonyl)amino]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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